Aclonifen-d5 is a deuterated derivative of aclonifen, a selective herbicide primarily used in agriculture. The molecular formula for aclonifen-d5 is , with a molecular weight of approximately 269.6953 g/mol. This compound features a unique structure characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing five hydrogen atoms in the phenyl group of the original aclonifen molecule. Aclonifen itself is known for its effectiveness against various broadleaf weeds and is classified as a diphenyl ether herbicide, functioning by inhibiting carotenoid biosynthesis in plants .
These reactions are essential for synthesizing various derivatives that may have different biological activities or applications.
Aclonifen-d5 exhibits biological activities that mirror those of aclonifen. It acts primarily by inhibiting solanesyl diphosphate synthase, an enzyme crucial for carotenoid biosynthesis in plants. This inhibition disrupts photosynthesis, leading to bleaching effects in target plant species. Studies have shown that aclonifen is rapidly absorbed and metabolized in biological systems, with significant residues found in liver, kidney, and other organs following administration .
The synthesis of aclonifen-d5 involves incorporating deuterium into the phenyl ring of aclonifen through various methods. Common synthetic routes include:
Aclonifen-d5 serves several important functions in research and industry:
Research on aclonifen-d5 has highlighted its interactions with various biological systems. It is essential for understanding the compound's behavior in agricultural applications and its potential impact on non-target organisms. Studies indicate that aclonifen is extensively metabolized after absorption, with metabolites being excreted primarily through urine and feces. This metabolic pathway is crucial for assessing the environmental fate of the compound and its residues .
Aclonifen-d5 shares structural similarities with several other herbicides, particularly within the diphenyl ether class. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Aclonifen | C12H9ClN2O3 | Non-deuterated form; widely used herbicide |
| Fluazifop-P-butyl | C17H18ClF2N3O4 | Selective for grass weeds; different mechanism |
| Pendimethalin | C13H18ClN3 | Pre-emergent herbicide; inhibits mitosis |
| Oxyfluorfen | C15H14ClF2O4 | Broad-spectrum herbicide; acts on cell membranes |
Uniqueness of Aclonifen-d5:
Aclonifen-d5's primary uniqueness lies in its isotopic labeling with deuterium, which enhances its utility in analytical chemistry and metabolic studies without altering the fundamental biological activity associated with aclonifen. This makes it an invaluable tool for researchers studying herbicide behavior and metabolism .
| Property | Value |
|---|---|
| Chemical Name | 2-Chloro-6-nitro-3-phenoxyaniline-d5 (phenoxy-d5) |
| CAS Number | 2469279-06-7 |
| Molecular Formula | C₁₂H₄D₅ClN₂O₃ |
| Molecular Weight | 269.7 g/mol |
| Structure Description | Diphenyl ether derivative with 5 deuterium atoms replacing hydrogens in the phenoxy group |
The synthesis of deuterium-labeled diphenyl ether derivatives like aclonifen-d5 employs several specialized techniques that enable precise incorporation of deuterium atoms at specific positions [4]. These methodologies have been developed to achieve high levels of isotopic enrichment while maintaining the structural integrity of the target compound [5].
Direct hydrogen-deuterium exchange represents one of the fundamental approaches for introducing deuterium into diphenyl ether structures [6]. This method involves the replacement of hydrogen atoms with deuterium through exchange reactions in deuterium oxide (D₂O) under specific reaction conditions [15]. For aromatic systems like the phenoxy group in aclonifen, the exchange process is governed by electronic effects that influence the reactivity of different positions on the aromatic ring [19]. The exchange typically occurs more readily at positions activated by electron-donating groups, while electron-withdrawing groups can decrease the exchange rate at adjacent positions [6].
Metal-catalyzed isotope exchange reactions offer enhanced control over the deuteration process for diphenyl ether derivatives [14]. This approach utilizes transition metal catalysts such as platinum, palladium, or rhodium to facilitate the exchange of hydrogen with deuterium [8]. The catalysts are typically supported on materials like alumina or carbon to maximize surface area and catalytic efficiency [16]. For aclonifen-d5 synthesis, platinum on alumina has shown particular effectiveness in promoting selective deuteration of the phenoxy ring [4].
The mechanism of catalytic isotope exchange involves the adsorption of the substrate onto the metal surface, followed by cleavage of the carbon-hydrogen bond and subsequent formation of a carbon-deuterium bond [14]. This process can be conducted using either deuterium gas (D₂) or deuterium oxide (D₂O) as the deuterium source, with the choice depending on the specific requirements of the synthesis [8].
| Technique | Mechanism | Selectivity | Deuterium Incorporation (%) |
|---|---|---|---|
| Direct H/D Exchange | Exchange of aromatic hydrogens with deuterium from D₂O under acidic/basic conditions | Low to moderate; position-dependent based on electronic effects | 60-90% |
| Catalytic Isotope Exchange | Metal-catalyzed exchange using D₂ gas or D₂O with Pt, Pd, or Rh catalysts | Moderate to high; catalyst and condition dependent | 80-95% |
| Microwave-Assisted H/D Exchange | Accelerated H/D exchange using microwave irradiation to reduce reaction time | Moderate; temperature and power dependent | 70-90% |
| Flow-Based Deuteration | Continuous flow process using fixed-bed catalysts for efficient deuteration | Moderate to high; dependent on residence time and catalyst | 85-95% |
| Deuterated Precursor Synthesis | Synthesis using pre-deuterated building blocks to incorporate deuterium at specific positions | Very high; position-specific incorporation | 95-99% |
Recent advances in isotopic labeling have introduced more sophisticated techniques for the selective deuteration of diphenyl ether derivatives [4]. Microwave-assisted hydrogen-deuterium exchange has emerged as an efficient method that significantly reduces reaction times while maintaining good levels of deuterium incorporation [16]. This approach utilizes microwave irradiation to accelerate the exchange process, allowing for the completion of reactions in hours rather than days [16].
Flow-based deuteration represents another innovative approach that has been applied to the synthesis of deuterated compounds like aclonifen-d5 [16]. This methodology employs continuous flow reactors with fixed-bed catalysts to achieve efficient and reproducible deuteration [16]. The controlled reaction environment in flow systems allows for precise temperature regulation and consistent residence times, resulting in improved deuterium incorporation and reduced formation of side products [16].
The successful synthesis of aclonifen-d5 with high isotopic purity requires careful optimization of the deuterium exchange reaction conditions [8]. Multiple parameters influence the efficiency and selectivity of deuterium incorporation, necessitating a systematic approach to reaction optimization [18].
Temperature represents a critical parameter in deuterium exchange reactions for diphenyl ether derivatives [4]. Higher temperatures generally accelerate the exchange rate but may reduce selectivity and lead to the formation of unwanted byproducts [8]. For aclonifen deuteration, the optimal temperature range typically falls between 150-180°C, balancing reaction rate with selectivity [4]. Below this range, the exchange process becomes prohibitively slow, while temperatures above 200°C can promote decomposition of the substrate or catalyst [8].
Research has demonstrated that temperature effects on deuterium exchange are not linear, with certain temperature thresholds leading to significant changes in reaction kinetics [15]. Time-course studies at different temperatures have revealed that the activation energy for hydrogen-deuterium exchange varies across different positions on the phenoxy ring, allowing for temperature-controlled regioselectivity in some cases [19].
The choice of catalyst significantly impacts the efficiency and selectivity of deuterium incorporation in aclonifen-d5 synthesis [14]. Platinum catalysts, particularly platinum on alumina supports, have demonstrated superior performance for the deuteration of diphenyl ether structures [8]. The catalyst loading, particle size, and surface characteristics all influence the exchange process [14].
Comparative studies of different catalyst systems have shown that rhodium nanoparticles stabilized by N-heterocyclic carbene ligands can perform selective hydrogen-deuterium exchange reactions with distinct regioselectivity patterns [14]. These catalysts can be tailored to target either aromatic rings exclusively or to include alkyl substituents in the deuteration process [14].
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Temperature | 80-250°C | 150-180°C |
| Catalyst Type | Pt, Pd, Rh on support | Pt on alumina |
| Solvent System | D₂O or D₂O/organic solvent mixtures | D₂O with trace organic co-solvent |
| Reaction Time | 4-24 hours | 8-12 hours |
| Pressure | Atmospheric to 2 MPa | 1-2 MPa |
| Deuterium Source | D₂O, D₂ gas | High purity D₂O (>99.9%) |
The solvent system plays a crucial role in deuterium exchange reactions for aclonifen-d5 synthesis [15]. While deuterium oxide serves as both solvent and deuterium source in many protocols, the limited solubility of diphenyl ether derivatives in water often necessitates the addition of co-solvents or the development of biphasic reaction systems [15]. The addition of small amounts of organic co-solvents can significantly enhance substrate solubility and improve the efficiency of the exchange process [15].
Research has shown that the pH of the reaction medium also influences the rate and selectivity of hydrogen-deuterium exchange [6]. For pyridine derivatives and related aromatic systems, exchange reactions in neutral deuterium oxide proceed very slowly, while acidic or basic conditions can significantly accelerate the process [19]. However, extreme pH conditions may lead to unwanted side reactions or decomposition of sensitive substrates [19].
Optimization of reaction time is essential for achieving high levels of deuterium incorporation while minimizing side reactions [8]. Time-course studies have demonstrated that deuterium exchange in diphenyl ether derivatives often follows complex kinetics, with different positions exchanging at different rates [15]. For aclonifen-d5 synthesis, reaction times of 8-12 hours typically provide optimal results, though this can vary depending on other reaction parameters [8].
The application of pressure can further enhance the efficiency of deuterium exchange reactions [9]. Pressures of 1-2 MPa have been shown to accelerate exchange rates and improve deuterium incorporation in aromatic systems [16]. This effect is particularly pronounced when using deuterium gas as the deuterium source, as increased pressure enhances gas solubility and availability for the exchange process [9].
| Strategy | Approach | Impact on Deuterium Incorporation |
|---|---|---|
| Temperature Optimization | Systematic variation of temperature (80-250°C) to find optimal exchange conditions | Higher temperatures increase exchange rate but may reduce selectivity |
| Catalyst Selection | Screening of different catalysts (Pt, Pd, Rh) on various supports (alumina, carbon) | Proper catalyst selection can improve both rate and selectivity |
| Solvent System Modification | Testing D₂O with different co-solvents to enhance substrate solubility | Appropriate solvent system enhances substrate solubility and exchange efficiency |
| Reaction Time Adjustment | Time-course studies to determine optimal reaction duration | Longer reaction times increase incorporation but may lead to side reactions |
| Multiple Exchange Cycles | Sequential deuteration with fresh D₂O to increase deuterium incorporation | Multiple cycles can achieve >95% deuteration at target positions |
| Pressure Optimization | Application of pressure (1-2 MPa) to enhance reaction kinetics | Increased pressure can accelerate exchange and improve incorporation |
The synthesis of high-purity aclonifen-d5 requires effective purification strategies and comprehensive stability assessment to ensure the integrity of the deuterated compound [17]. These processes are critical for producing analytical standards with the required isotopic and chemical purity [7].
Purification of deuterated diphenyl ether derivatives presents unique challenges due to the similar physicochemical properties of the deuterated product and non-deuterated impurities [17]. A multi-stage purification approach is typically employed to achieve high purity levels [17].
Initial purification often involves liquid-liquid extraction to remove water-soluble impurities and excess deuterium oxide [17]. This is followed by intermediate purification using techniques such as flash chromatography or preparative thin-layer chromatography to separate structural impurities and partially deuterated species [17]. Final purification typically employs recrystallization or preparative high-performance liquid chromatography to achieve the high purity required for analytical standards [17].
| Method | Advantages | Limitations | Suitability for Aclonifen-d5 |
|---|---|---|---|
| Recrystallization | Simple technique, high purity | Yield loss, solvent selection critical | Good for final purification |
| Column Chromatography | Versatile, good separation | Time-consuming, solvent usage | Excellent for removing side products |
| Preparative HPLC | High resolution, automation possible | Expensive, limited scale | Best for analytical standards |
| Sublimation | High purity, no solvent residue | Limited to volatile compounds | Limited applicability |
The selection of appropriate purification methods depends on the specific impurity profile of the crude product and the required purity specifications [17]. For aclonifen-d5 intended for use as an analytical standard, multiple purification steps are often necessary to achieve the required isotopic purity of >98% and chemical purity of >95% [7].
Accurate assessment of isotopic purity is essential for characterizing deuterated compounds like aclonifen-d5 [12]. Nuclear magnetic resonance spectroscopy, particularly proton (¹H) and deuterium (²H) NMR, provides valuable information about the position and extent of deuterium incorporation [12]. The integration of residual proton signals in ¹H NMR spectra allows for quantitative determination of deuteration at specific positions [12].
Mass spectrometry offers complementary information about the overall deuterium content and the distribution of differently deuterated species [12]. The mass shift of +5 amu in aclonifen-d5 compared to non-deuterated aclonifen confirms the incorporation of five deuterium atoms [2]. High-resolution mass spectrometry can further distinguish between different isotopologues and provide accurate isotopic purity assessments [12].
Chemical purity assessment of aclonifen-d5 employs analytical techniques such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and elemental analysis [17]. These methods can detect and quantify structural impurities, partially deuterated species, and degradation products [17].
Stability evaluation is crucial for determining appropriate storage conditions and shelf life of deuterated compounds [11]. Accelerated stability studies under various temperature, humidity, and light exposure conditions provide insights into potential degradation pathways and long-term stability [11]. For aclonifen-d5, stability studies have shown that the compound remains stable for extended periods when stored at room temperature in the absence of strong acids, bases, or oxidizing agents [7].
| Parameter | Assessment Method | Acceptance Criteria |
|---|---|---|
| Isotopic Purity | NMR, MS analysis | >98% deuterium incorporation |
| Chemical Purity | HPLC, GC analysis | >95% chemical purity |
| Thermal Stability | DSC/TGA analysis | Stable up to 80°C |
| Storage Stability | Time-course stability studies | Stable for >12 months at recommended storage |
| Solvent Stability | Solution stability studies | Stable in common organic solvents |
The stability of the carbon-deuterium bond in aclonifen-d5 is generally higher than the corresponding carbon-hydrogen bond due to the kinetic isotope effect [11]. This enhanced stability contributes to the utility of deuterated compounds in various analytical applications, particularly as internal standards for quantitative analysis [11].
| Stage | Methods | Critical Parameters |
|---|---|---|
| Initial Purification | Liquid-liquid extraction, filtration | Solvent selection, pH control |
| Intermediate Purification | Flash chromatography, preparative TLC | Mobile phase optimization, loading capacity |
| Final Purification | Recrystallization, preparative HPLC | Solvent purity, temperature control |
| Isotopic Purity Assessment | NMR (¹H, ²H), mass spectrometry | Resolution, sensitivity, calibration |
| Chemical Purity Assessment | HPLC, GC-MS, elemental analysis | Method validation, reference standards |
| Stability Testing | Accelerated stability studies under various conditions | Temperature, humidity, light exposure |
Stable-isotope internal standards correct for injection variability, ion-suppression/enhancement, and differential recovery because they co-extract, co-elute, and co-ionise with their unlabelled counterparts while remaining spectrometrically distinguishable by the characteristic mass offset [1] [2]. Aclonifen-d5 satisfies the three critical IS selection criteria—structural similarity, chromatographic co-elution, and ionisation parity—without exchanging deuterons under typical LC or GC conditions [3] [4].
| Parameter | Typical GC-PCI Method [5] | Typical LC-ESI(+) Method [5] | Comment |
|---|---|---|---|
| Precursor ion (m/z) | 269.7 ( [M+H]⁺ ) [5] | 269.7 ( [M+H]⁺ ) [5] | +5 Da vs. native aclonifen (264.8) |
| Quantifier product ion (m/z) | 253.0 [5] | 253.0 [5] | C₆H₃ClN₂O₃ loss of D₂ |
| Qualifier product ion (m/z) | 198.0 [5] | 198.0 [5] | Phenoxy fragment |
| Retention window (min) | 10.1–11.8 (HP-5MS, 30 m × 0.25 mm) [5] | 10.1–11.6 (BEH-C18, 2.1 mm × 100 mm, 1.7 µm) [5] | Co-elutes with native within ≤0.02 min |
| Observed mass shift | +5.0 ± 0.1 Da [5] | +5.0 ± 0.1 Da [5] | No isotope scrambling reported |
Table 1 demonstrates the benefit of isotope correction in a biological matrix. Urine samples from the Walloon EXPOPESTEN biomonitoring project were fortified at two levels and measured by GC-PCI-MS/MS with Aclonifen-d5 as IS [5].
| Analyte Level | Mean Bias vs. Target | Intra-run CV | Inter-run CV | Without IS (historical)† |
|---|---|---|---|---|
| 0.18 µg/L (LLOQ) | −4.4% [5] | 5.8% [5] | 15.4% [5] | 28% (matrix-matched external) |
| 20 µg/L (ULOQ) | +14.4% [5] | 3.1% [5] | 6.4% [5] | 19% |
†Historical data compiled from pre-isotope spike pilot runs in identical matrices; not formally validated.
In a cannabis multiresidue study, 24 deuterated pesticides—including Aclonifen-d5—were injected as pooled IS into solvent, gummy, oil, flower, and topical matrices. The use of isotope-normalised area ratios kept the calibration-curve relative standard deviations below 15% across all matrices, whereas solvent-only calibration produced RSD values >50% in several cases [6]. Although aclonifen was not analyte-monitored in that work, its IS co-injection behaviour paralleled the class, confirming matrix-independent scalability for regulatory workflows.
Method-validation guidelines (EU SANTE/12682/2019; SANCO 825/00) stipulate limits of quantification (LOQ ≤0.01 mg/kg for food; ≤0.1 µg/L for biomonitoring) and accuracy (70–120%) at each fortification level. The studies summarised in Table 2 confirm that aclonifen-d5–qualified methods meet or exceed these targets in diverse matrices.
| Matrix | Platform | Extraction | LOQ | Calibration Range | Mean Recovery | Precision (CV) | Source |
|---|---|---|---|---|---|---|---|
| High-oil sunflower seed | LC-MS/MS | QuEChERS (CEN 15662) | 0.01 mg/kg [8] | 0.01–0.50 mg/kg [8] | 96% | ≤10% | 8 |
| Tomato (high-water) | LC-MS/MS | QuEChERS [8] | 0.01 mg/kg [8] | 0.01–0.50 mg/kg [8] | 98% | ≤12% | 8 |
| Powdered caraway (spice) | LC-MS/MS | Dispersive-SPE [8] | 0.01 mg/kg [8] | 0.01–0.30 mg/kg [8] | 94% | ≤11% | 8 |
| Surface water | LC-MS/MS | SPE, HLB [9] | 10 ng/L [9] | 10–1,000 ng/L [9] | 92% | ≤15% | 12 |
| Human urine | GC-PCI-MS/MS | Enzymatic hydrolysis + SPE | 0.18 µg/L [5] | 0.18–20 µg/L [5] | 95% | ≤6% intra-run | 59 |
Most studies applied 1/x weighted least-squares regression to accommodate heteroscedastic response at low concentrations. Coefficients of determination exceeded 0.998 in all matrices [5] [8].
Matrix-matched calibration with Aclonifen-d5 normalisation reduced signal-suppression variability from 41% to <7% in complex feeds, as shown in a mycotoxin–pesticide co-analysis optimised with dual deuterated surrogates [10].
Aclonifen is moderately volatile (boiling point ≈361 °C) and thermally stable, enabling PCI-GC-MS/MS without derivatisation [5]. By contrast, LC-ESI-MS/MS offers superior sensitivity for polar metabolites. Table 3 contrasts key performance metrics for the IS across both platforms.
| Metric | GC-PCI-MS/MS (30 m HP-5MS, 2 µL pulsed splitless) | LC-ESI(+)-MS/MS (BEH-C18, 0.4 mL/min) |
|---|---|---|
| Injection solvent | Hexane/DCM 95:5 [5] | H₂O/ACN + 0.1% formic acid [5] |
| Peak width (w₁/₂) | 3.6 s | 4.2 s |
| S/N at LOQ | 18 [5] | 36 [5] |
| Ion-ratio tolerance | ±20% | ±15% |
| Run time | 13.5 min | 19.5 min |
| Throughput (samples/day) | 90 | 72 |
Thermo Fisher’s automated μSPE clean-up coupled to LC-MS/MS retained 96% of 195 pesticides, including aclonifen, within 70–120% recovery at 10 µg/kg in grape, tea, and rice; matrix effects were successfully normalised via the isotope spike [12].
Triggered-MRM methods developed on an Agilent 6490 LC-MS/MS were ported to three routine laboratories without re-optimising collision energies or retention times for Aclonifen-d5, demonstrating high inter-laboratory robustness (LOQ 0.01 mg/kg; RSD <12%) [13].
EU residue legislation requires a confirmatory technique orthogonal to the primary method. The mass-shifted PCI spectrum (precursor 269.7 m/z) affords unequivocal isotope confirmation, satisfying SANCO criteria for confirmatory ions (Δm/z ≥4 Da) [5] [14].
| Aspect | Key Outcome | Supporting Evidence |
|---|---|---|
| Quantitative Accuracy | Bias within ±15% across urine, plant, and water matrices when Aclonifen-d5 used as IS | EXPOPESTEN data [5]; EFSA multi-matrix study [8] |
| Sensitivity | LOQs of 0.01 mg/kg (solid) and 10 ng/L (water) routinely achieved | EFSA review [8]; JRC water monitoring [9] |
| Precision | Repeatability ≤6%; Reproducibility ≤15% | EXPOPESTEN GC method [5]; QuEChERS μSPE study [12] |
| Matrix Effect Control | RSD reduction from >50% to <15% in multi-matrix calibration | Cannabis matrix poster [6] |
| Platform Flexibility | Identical IS transitions usable in both GC-PCI and LC-ESI modes | Comparative data [5] |
| Long-Term Stability | No degradation over 24 months at −18 °C | EFSA storage trials [11] |
Aclonifen-d5 fulfils all contemporary criteria for a robust isotopic internal standard. Published validation studies consistently demonstrate that its use drives low-bias, low-variance quantitation of aclonifen residues at sub-ppb levels, meeting the strictest global regulatory guidelines. The compound’s proven compatibility with GC-PCI-MS/MS, GC-EI-MS/MS, and LC-ESI-MS/MS platforms allows laboratories to deploy unified calibration strategies across orthogonal workflows, substantially simplifying compliance monitoring for food, feed, environmental, and biomonitoring programmes.